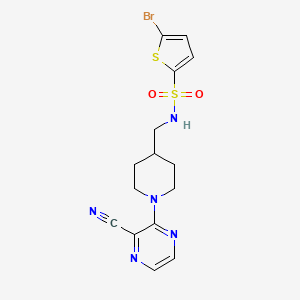
5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C15H16BrN5O2S2 . It’s a complex molecule that may have potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C15H16BrN5O2S2 . It contains a thiophene ring, a sulfonamide group, a piperidine ring, and a pyrazine ring, among other functional groups .
Scientific Research Applications
CCR4 Receptor Antagonist Development
5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is involved in the development of potent CCR4 receptor antagonists. N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide, a structurally related compound, was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. This discovery led to the development of two candidate drugs, AZD-2098 and AZD-1678, demonstrating the potential of such compounds in therapeutic drug development (Kindon et al., 2017).
Multifunctional Agent Design for CNS Disorders
Compounds structurally similar to this compound are being explored for their potential as multifunctional agents in treating complex diseases, particularly CNS disorders. The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown promise in designing selective 5-HT7 receptor ligands, leading to compounds with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Antibacterial and Antifungal Applications
Sulfonamide-derived compounds, including those similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. Studies have shown that these compounds exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLZCOTOZOSAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)
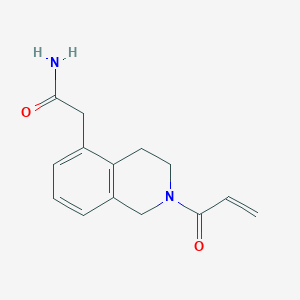
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)
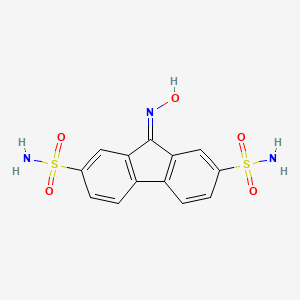
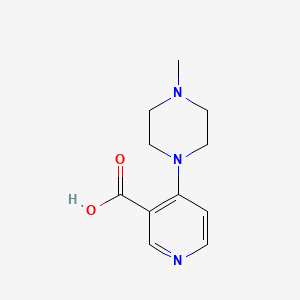
![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)

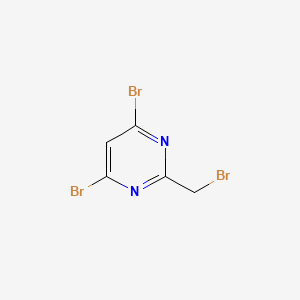
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)
